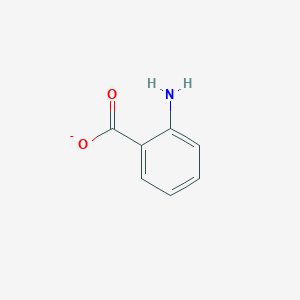

2-Aminobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Anthranilate is an aminobenzoate that is the conjugate base of anthranilic acid, obtained by deprotonation of the carboxy group. It has a role as a human metabolite, a mouse metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an anthranilic acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Drug Development

2-Aminobenzoate serves as a vital precursor in the synthesis of several pharmaceutical compounds. Notably, it is used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) such as mefenamic acid and flufenamic acid, which are derivatives of anthranilic acid. These compounds exhibit significant anti-inflammatory properties and are used in treating pain and inflammation .

1.2 Anticancer Research

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, compounds derived from this compound have shown promising activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The structure-activity relationship (SAR) studies indicate that modifications to the anthranilic acid structure can enhance its cytotoxic effects .

Case Study:

A study evaluated the antiproliferative activity of synthesized this compound derivatives against five human cancer cell lines. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential for further development as an anticancer drug .

Agricultural Applications

2.1 Insect Repellents

Anthranilic acid has been proposed as a natural insect repellent alternative to DEET. Its efficacy against various insect species makes it a valuable component in eco-friendly pest control formulations .

2.2 Plant Growth Regulation

Research indicates that this compound can influence plant growth and development. It has been observed to enhance root elongation and overall plant vigor when applied in appropriate concentrations .

Environmental Applications

3.1 Biodegradation Studies

The biodegradation of this compound has been extensively studied due to its environmental relevance. Certain bacterial strains can degrade this compound anaerobically under denitrifying conditions, highlighting its potential role in bioremediation strategies for contaminated environments .

Case Study:

A study focused on anaerobic degradation pathways of this compound by specific Pseudomonas strains revealed the enzymatic mechanisms involved in its breakdown, contributing to our understanding of aromatic compound metabolism in microbial communities .

Industrial Applications

4.1 Dye Manufacturing

Anthranilic acid is a key intermediate in the synthesis of azo dyes, which are widely used in textiles and food industries due to their vibrant colors and stability .

4.2 Fragrance Industry

Ethyl this compound (ethyl anthranilate), derived from this compound, is utilized for its pleasant grape-like aroma in perfumes and flavorings .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Precursor for NSAIDs (e.g., mefenamic acid), anticancer agents |

| Agriculture | Natural insect repellents, plant growth regulators |

| Environmental Science | Biodegradation studies for bioremediation |

| Industrial | Azo dye manufacturing, fragrance industry |

Eigenschaften

CAS-Nummer |

9031-59-8 |

|---|---|

Molekularformel |

C7H6NO2- |

Molekulargewicht |

136.13 g/mol |

IUPAC-Name |

2-aminobenzoate |

InChI |

InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/p-1 |

InChI-Schlüssel |

RWZYAGGXGHYGMB-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)[O-])N |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.